molecular structure and CAS number trihexyltetradecylphosphonium tetrafluoroborate
molecular structure and CAS number trihexyltetradecylphosphonium tetrafluoroborate
An In-depth Technical Guide to Trihexyltetradecylphosphonium Tetrafluoroborate ([P₆,₆,₆,₁₄][BF₄])
Introduction
Trihexyltetradecylphosphonium tetrafluoroborate, a prominent member of the phosphonium-based ionic liquids (ILs), stands out as a material of significant interest in modern chemistry and engineering. Unlike traditional molecular solvents, this compound is composed entirely of ions—a bulky trihexyltetradecylphosphonium cation and a tetrafluoroborate anion—which imparts a unique and highly tunable set of properties.[1] Its negligible vapor pressure, high thermal stability, and hydrophobic nature make it a compelling alternative to volatile organic compounds, aligning with the principles of green chemistry.[1][2] This guide provides a comprehensive technical overview of its molecular structure, core properties, synthesis, and key applications, designed for professionals in research, development, and materials science.
Molecular Identity and Core Properties
A thorough understanding of a material begins with its fundamental structure and the physicochemical properties that arise from it.
Chemical Structure and Nomenclature
The defining feature of this ionic liquid is its asymmetric and sterically hindered phosphonium cation, where a central phosphorus atom is covalently bonded to three hexyl (C₆H₁₃) chains and one long tetradecyl (C₁₄H₂₉) chain. This large, non-coordinating cation is paired with the inorganic tetrafluoroborate ([BF₄]⁻) anion.[1] The extensive alkyl shielding around the positive charge on the phosphorus atom is the primary reason for its low melting point and liquid state at room temperature. Furthermore, the long hydrocarbon chains render the cation highly hydrophobic, a characteristic that dictates its solubility and application in non-aqueous systems.[1][2]
Commonly known by the synonym Cyphos® IL 111, its formal identification is crucial for regulatory and experimental consistency.[1][][4]
Caption: Molecular components of the ionic liquid.
Physicochemical Data Summary
The utility of any chemical is defined by its physical properties. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 374683-55-3 | [1][5][6] |
| Molecular Formula | C₃₂H₆₈BF₄P | [1][][6] |
| Molecular Weight | 570.66 g/mol | [][5][6] |
| Appearance | Liquid | [7] |
| Density | ~0.93 g/mL | [] |
| Thermal Stability | Decomposes at ~400 °C (TGA) | [8] |
| Key Features | Low volatility, high thermal stability, hydrophobic | [1][2] |
Synthesis and Purity Considerations
The synthesis of high-purity ionic liquids is a non-trivial pursuit, as trace impurities can dramatically alter their physicochemical behavior and experimental performance.[9]
General Synthetic Strategy: Metathesis Reaction
The most common and scalable route to trihexyltetradecylphosphonium tetrafluoroborate involves a salt metathesis or anion exchange reaction.[4] This strategy is advantageous as the precursor, trihexyltetradecylphosphonium halide (typically chloride or bromide), is more readily accessible. The halide anion is then exchanged for the desired tetrafluoroborate anion by reacting the precursor with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄).[4] The choice of solvent and reaction conditions is critical to drive the reaction to completion and facilitate the separation of the resulting inorganic salt byproduct (e.g., NaCl or NaBr).
A Validated Laboratory-Scale Protocol
This protocol describes a robust method for synthesis. Causality: The use of a biphasic solvent system (e.g., an organic solvent and water) is a key choice. The phosphonium salt is soluble in the organic phase while the inorganic salts are soluble in the aqueous phase, allowing for simple separation by liquid-liquid extraction.
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Dissolution: Dissolve trihexyltetradecylphosphonium chloride or bromide in a suitable organic solvent like dichloromethane or toluene.
-
Anion Exchange: In a separate vessel, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF₄) in deionized water.
-
Reaction: Add the aqueous NaBF₄ solution to the organic solution of the phosphonium halide. Stir the biphasic mixture vigorously at room temperature for 12-24 hours to ensure complete anion exchange at the interface.
-
Separation: Transfer the mixture to a separatory funnel. The organic layer containing the desired ionic liquid will separate from the aqueous layer containing the sodium halide byproduct.
-
Washing: Wash the organic layer repeatedly with small portions of deionized water to remove any residual inorganic salts. The efficacy of the wash can be tested by adding a silver nitrate solution to the final aqueous wash; the absence of a white precipitate (AgCl/AgBr) indicates successful removal of halide impurities.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the high-purity ionic liquid.
-
Final Drying: For applications sensitive to moisture, further drying under high vacuum at a slightly elevated temperature (e.g., 70-80 °C) is essential to remove trace water.
The Critical Role of Purity
Impurities such as water, residual solvents, or starting halide salts can have a profound impact on the properties of the ionic liquid.[9] Water, for instance, can significantly decrease viscosity and affect electrochemical windows.[9] Residual halides are particularly detrimental in electrochemical and catalytic applications where they can poison catalysts or corrode electrodes. Therefore, rigorous purification and subsequent analytical validation are not optional but mandatory steps for obtaining reliable and reproducible experimental results.
Caption: Standard workflow for synthesis and purification.
Analytical Characterization
Confirming the identity and purity of the synthesized ionic liquid is paramount. A multi-technique approach is standard practice.
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Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation. ¹H and ¹³C NMR confirm the structure of the alkyl chains on the phosphonium cation. ³¹P NMR provides a characteristic signal for the phosphonium center, while ¹¹B NMR is essential to confirm the presence of the [BF₄]⁻ anion and, critically, to detect any boron-containing impurities.[9]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify characteristic vibrational modes of the functional groups, providing a fingerprint of the molecule.[10]
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid, a key parameter for high-temperature applications.[8][11]
-
Karl Fischer Titration: This is the gold standard for quantifying water content, a critical purity parameter for ionic liquids.[9]
Applications in Research and Development
The unique properties of trihexyltetradecylphosphonium tetrafluoroborate enable its use in a variety of advanced applications.
Green Solvents and Catalysis
With its high thermal stability and low volatility, this IL serves as an excellent non-coordinating, polar medium for a range of chemical reactions.[1] It can help to stabilize catalysts and intermediates, and its immiscibility with certain solvents allows for easy separation and recycling of catalytic systems, enhancing process efficiency and sustainability.[2]
Extractive Desulfurization (EDS)
A well-documented application is the removal of sulfur-containing compounds (e.g., dibenzothiophene) from liquid fuels.[11][12] This IL demonstrates high efficiency in extracting these pollutants from fuel streams.[11][12] The process is attractive because it operates under mild conditions and the ionic liquid can be regenerated and reused for multiple cycles, offering an economic and environmentally friendly alternative to traditional hydrodesulfurization.[11][13]
Electrochemistry and Separation Processes
As an ionic medium, it is a candidate for use in electrochemical devices like batteries and capacitors, particularly in applications requiring high thermal stability.[] Its ability to dissolve a wide range of polar and nonpolar compounds also makes it a versatile solvent for separation and extraction processes beyond desulfurization.[1]
Relevance in Synthetic Chemistry
For professionals in drug development, phosphonium salts can serve as important reagents. Trihexyltetradecylphosphonium tetrafluoroborate has been cited as a reagent used in the synthesis of choline phospholipids, demonstrating its utility in specialized organic synthesis pathways relevant to the life sciences.[14]
Safety and Handling Protocols
As a chemically active substance, proper handling is essential. The Globally Harmonized System (GHS) classifies this compound as causing severe skin burns and eye damage.[5][6]
-
GHS Hazard Classification: Skin Corrosion/Irritation, Category 1B (H314).[6]
Recommended Handling Procedures
-
Engineering Controls: Always handle this material within a certified chemical fume hood to avoid inhalation of any potential aerosols.[15] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5][16]
-
General Practices: Avoid contact with skin, eyes, and clothing.[15] Do not breathe vapors or mists. Wash hands thoroughly after handling.[5]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Conclusion
Trihexyltetradecylphosphonium tetrafluoroborate is more than a chemical curiosity; it is a functional material with a demonstrable track record in solving real-world scientific challenges. Its combination of hydrophobicity, high thermal stability, and ionic nature makes it a versatile tool for researchers. From enabling greener chemical processes to advancing separation technologies, its potential is vast. However, realizing this potential is contingent upon a rigorous approach to its synthesis, purification, and handling, ensuring that its unique properties are leveraged in a safe and effective manner.
References
-
National Center for Biotechnology Information. (n.d.). Trihexyltetradecylphosphonium tetrafluoroborate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR-spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. Retrieved from [Link]
- Google Patents. (n.d.). KR101331168B1 - Synthesis of Phosphonium-based Ionic Liquids with Low Halide Content Using Microreactor.
-
Dharaskar, S. A., et al. (2018). Sulfur extraction from liquid fuels using trihexyl(tetradecyl)phosphonium tetrafluoroborate: as promising solvent. ResearchGate. Retrieved from [Link]
-
Ottokemi. (n.d.). Trihexyltetradecylphosphonium tetrafluoroborate, 95% 374683-55-3. Retrieved from [Link]
-
Mudring, A. V., et al. (2021). Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited. RSC Publishing. Retrieved from [Link]
-
Zúñiga-Moreno, A., et al. (2023). Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K. Frontiers in Chemistry. Retrieved from [Link]
-
Dharaskar, S. A., et al. (2014). Synthesis, characterization, and application of novel trihexyl tetradecyl phosphonium bis (2,4,4-trimethylpentyl) phosphinate for extractive desulfurization of liquid fuel. Kyung Hee University. Retrieved from [Link]
-
DAU. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate. Retrieved from [Link]
-
Dharaskar, S. A. (n.d.). Synthesis, Characterization and Application of Trihexyl (Tetradecyl) Phosphonium Bromide as a Promising Solvent for Sulfur Extraction from Liquid Fuels. ResearchGate. Retrieved from [Link]
Sources
- 1. CAS 374683-55-3: Trihexyl(tetradecyl)phosphonium tetrafluo… [cymitquimica.com]
- 2. Frontiers | Densities and excess molar volumes of the binary systems of the ionic liquid trihexyl(tetradecyl)phosphonium bromide mixed with acetonitrile or tetrahydrofuran at temperatures from 293.15 to 313.15 K [frontiersin.org]
- 4. TRIHEXYL(TETRADECYL)PHOSPHONIUM TETRAFLUOROBORATE | 374683-55-3 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Trihexyltetradecylphosphonium tetrafluoroborate | C32H68BF4P | CID 16211343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide = 95.0 460092-03-9 [sigmaaldrich.com]
- 8. KR101331168B1 - Synthesis of Phosphonium-based Ionic Liquids with Low Halide Content Using Microreactor - Google Patents [patents.google.com]
- 9. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05845A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. khu.elsevierpure.com [khu.elsevierpure.com]
- 14. Trihexyltetradecylphosphonium tetrafluoroborate, 95% 374683-55-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
